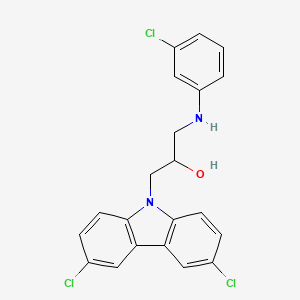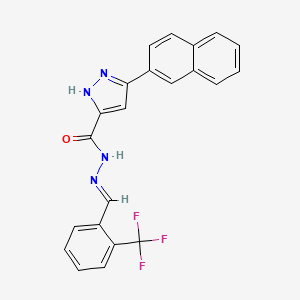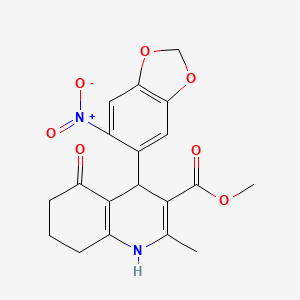![molecular formula C26H32N6 B11698792 (1Z)-1-[(2E)-{(3Z)-3-[(2E)-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)hydrazinylidene]butan-2-ylidene}hydrazinylidene]-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11698792.png)
(1Z)-1-[(2E)-{(3Z)-3-[(2E)-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)hydrazinylidene]butan-2-ylidene}hydrazinylidene]-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (1E)-1-[(2Z)-2-[(3E)-3-{2-[(1Z)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]HYDRAZIN-1-YLIDENE}BUTAN-2-YLIDENE]HYDRAZIN-1-YLIDENE]-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic molecule characterized by multiple hydrazine and tetrahydroisoquinoline groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, typically starting with the preparation of the tetrahydroisoquinoline core. This is followed by the introduction of hydrazine groups through condensation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch reactors, with careful monitoring of reaction conditions to maintain consistency. The use of automated systems for the addition of reagents and control of temperature and pressure would be essential to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydrazine groups can be oxidized to form azo compounds.
Reduction: The double bonds in the hydrazine groups can be reduced to form hydrazides.
Substitution: The hydrazine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions include azo compounds, hydrazides, and substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its hydrazine groups make it a candidate for enzyme inhibition studies.
Industry: It can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves the interaction of its hydrazine groups with various molecular targets. These interactions can lead to the inhibition of enzyme activity or the modification of protein structures. The specific pathways involved depend on the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1E)-1-[(2Z)-2-[(3E)-3-{2-[(1Z)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]HYDRAZIN-1-YLIDENE}BUTAN-2-YLIDENE]HYDRAZIN-1-YLIDENE]-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLINE: is unique due to its specific arrangement of hydrazine and tetrahydroisoquinoline groups.
Other hydrazine derivatives: These compounds share similar reactivity but differ in their specific structures and applications.
Tetrahydroisoquinoline derivatives: These compounds are often used in medicinal chemistry for their biological activity.
Uniqueness
The uniqueness of this compound lies in its combination of hydrazine and tetrahydroisoquinoline groups, which confer specific chemical and biological properties not found in other compounds. This makes it a valuable molecule for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C26H32N6 |
|---|---|
Poids moléculaire |
428.6 g/mol |
Nom IUPAC |
N-[(Z)-[(3E)-3-[(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinylidene]butan-2-ylidene]amino]-3,3-dimethyl-4H-isoquinolin-1-amine |
InChI |
InChI=1S/C26H32N6/c1-17(29-31-23-21-13-9-7-11-19(21)15-25(3,4)27-23)18(2)30-32-24-22-14-10-8-12-20(22)16-26(5,6)28-24/h7-14H,15-16H2,1-6H3,(H,27,31)(H,28,32)/b29-17-,30-18+ |
Clé InChI |
RDRJJMFJQKQHGO-QCOHSWCKSA-N |
SMILES isomérique |
C/C(=N\NC1=NC(CC2=CC=CC=C21)(C)C)/C(=N\NC3=NC(CC4=CC=CC=C43)(C)C)/C |
SMILES canonique |
CC(=NNC1=NC(CC2=CC=CC=C21)(C)C)C(=NNC3=NC(CC4=CC=CC=C43)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4E)-4-[2-(2,4-dimethylphenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11698731.png)
![N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11698732.png)
![(4Z)-4-[2-(2-bromophenyl)hydrazinylidene]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11698739.png)

![2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11698753.png)

![8-Bromo-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11698763.png)
![(5E)-5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11698771.png)
![(5E)-3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11698773.png)
![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B11698776.png)
![N'-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]-2-phenylacetohydrazide](/img/structure/B11698786.png)
![(4E)-4-[2-(4-ethoxyphenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11698787.png)
